2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique combination of oxadiazole, triazole, and acetamide groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves multiple steps:
Formation of the Oxadiazole Ring: This step typically involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.
Coupling of the Rings: The oxadiazole and triazole rings are then coupled using appropriate linking agents and conditions.
Final Acetamide Formation:
Chemical Reactions Analysis
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biological Research: The compound has shown promise in enzyme inhibition studies, particularly against alpha-glucosidase, making it a potential candidate for anti-diabetic drugs.
Materials Science: Its unique structure makes it useful in the development of high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of oxadiazole and triazole rings:
Properties
Molecular Formula |
C21H19N7O4S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19N7O4S/c1-13(29)22-19-18(26-32-27-19)20-24-25-21(28(20)14-8-4-3-5-9-14)33-12-17(30)23-15-10-6-7-11-16(15)31-2/h3-11H,12H2,1-2H3,(H,23,30)(H,22,27,29) |
InChI Key |
BTKCGFMXCIJVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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